N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
Description
N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with acetylamino, methoxyphenyl, and dimethyl groups, making it a unique molecule for research and industrial purposes.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-14-13-19(15(2)25(14)20-7-5-6-8-21(20)28-4)22(27)24-18-11-9-17(10-12-18)23-16(3)26/h5-13H,1-4H3,(H,23,26)(H,24,27) |
InChI Key |
SZXNTFCYJTXDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and advanced purification techniques can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups.
2-Fluorodeschloroketamine: A compound with a similar structural motif but different substituents.
Uniqueness
N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Biological Activity
N-[4-(Acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring and various substituents that may influence its pharmacological properties.
- Molecular Formula : C22H23N3O3
- Molecular Weight : 377.4 g/mol
- IUPAC Name : N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxamide
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the 2,5-dimethylpyrrole moiety has been linked to significant antimicrobial and antitubercular properties. Research indicates that the compound exhibits inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) and other pathogenic bacteria.
Antimycobacterial Activity
One study highlighted the importance of the 2,5-dimethylpyrrole scaffold in developing new antitubercular agents. Compounds derived from this scaffold have shown promising activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Specifically, derivatives with modifications at the C3 position demonstrated enhanced potency, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis strains .
Biological Activity Data
| Activity | MIC (µg/mL) | Tested Strains |
|---|---|---|
| Antitubercular | < 1 | M. tuberculosis |
| Cytotoxicity (against fibroblasts) | > 100 | Human pulmonary fibroblasts |
| Inhibition of intracellular growth | < 10 | Intracellular M. tuberculosis |
Case Studies and Research Findings
- Antitubercular Potential : A series of studies focused on the structure-activity relationship (SAR) of various pyrrole derivatives indicated that modifications on the pyrrole ring could significantly enhance antimycobacterial activity. For instance, specific substitutions led to an increase in binding affinity to the target enzyme involved in mycobacterial cell wall synthesis .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that while some derivatives showed potent antibacterial effects, they maintained a favorable safety profile with low cytotoxicity against human cells, suggesting potential for therapeutic applications without significant side effects .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism, potentially disrupting their function and leading to bacterial cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
